molecular formula C20H18S B14726955 1-Benzhydrylsulfanyl-3-methylbenzene CAS No. 5456-19-9

1-Benzhydrylsulfanyl-3-methylbenzene

Cat. No.: B14726955
CAS No.: 5456-19-9
M. Wt: 290.4 g/mol
InChI Key: DRCWCWZWXRYDMZ-UHFFFAOYSA-N
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Description

1-Benzhydrylsulfanyl-3-methylbenzene is a thioether derivative featuring a benzhydryl (diphenylmethyl) group attached via a sulfur atom to a 3-methyl-substituted benzene ring. Its molecular structure combines steric bulk from the benzhydryl moiety with the electron-donating properties of the methyl group, making it a candidate for applications in organic synthesis and materials science. Thioethers like this compound are generally less polar than sulfones or ethers, influencing solubility and reactivity in synthetic pathways .

Properties

CAS No.

5456-19-9

Molecular Formula

C20H18S

Molecular Weight

290.4 g/mol

IUPAC Name

1-benzhydrylsulfanyl-3-methylbenzene

InChI

InChI=1S/C20H18S/c1-16-9-8-14-19(15-16)21-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,1H3

InChI Key

DRCWCWZWXRYDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydrylsulfanyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzhydryl chloride with 3-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of 1-Benzhydrylsulfanyl-3-methylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydrylsulfanyl-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine for bromination, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of 1-Benzhydrylsulfanyl-3-methylbenzene.

Scientific Research Applications

1-Benzhydrylsulfanyl-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzhydrylsulfanyl-3-methylbenzene involves its interaction with specific molecular targets. The benzhydrylsulfanyl group can engage in various chemical interactions, including hydrogen bonding and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : Fluorine and trifluoromethyl groups in the benzylsulfanyl derivative () increase electrophilicity, whereas the methyl group in the target compound may enhance electron density on the benzene ring .

Functional Group Variations: Thioether vs. Ether vs. Sulfone

Compound Name Functional Group Oxidation State Reactivity Profile
1-Benzhydrylsulfanyl-3-methylbenzene Thioether (C–S–C) –2 Moderate nucleophilicity; resistant to oxidation
4-Chlorophenyl Methyl Sulfone Sulfone (SO₂) +6 High polarity; stable under oxidative conditions
2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide Ether (C–O–C) –2 Lower nucleophilicity; prone to acid-catalyzed cleavage

Implications :

  • Thioethers are less polar than sulfones, favoring solubility in organic solvents.
  • Sulfones (e.g., 4-Chlorophenyl Methyl Sulfone) exhibit higher thermal and oxidative stability, making them preferable in harsh reaction conditions .

Substituent Effects: Methyl, Halogens, and Trifluoromethyl

  • Methyl (3-position) : Electron-donating; activates the benzene ring toward electrophilic substitution. May direct regioselectivity in further functionalization.
  • Halogens (e.g., Br in ) : Electron-withdrawing; deactivates the ring but enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
  • Trifluoromethyl () : Strong electron-withdrawing effect; enhances metabolic stability in drug candidates .

Reactivity in Catalytic Reactions

  • C–H Functionalization : The benzhydrylthio group may act as a directing group in metal-catalyzed C–H activation, similar to N,O-bidentate groups in ’s compound .
  • Steric Hindrance : Bulky benzhydryl groups could limit accessibility to catalytic sites, reducing reaction rates compared to smaller analogs like benzylsulfanyl derivatives.

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